Demegestone is a synthetic progestin, classified as a progesterone receptor agonist. It was primarily utilized in the treatment of luteal insufficiency, a condition where the body does not produce enough progesterone to support pregnancy. Demegestone was marketed under the brand name Lutionex in France but has since been discontinued. Its development and application were significant in the context of reproductive health, particularly in managing conditions related to hormonal imbalances.
Demegestone is categorized as a small molecule pharmaceutical compound. The DrugBank accession number for Demegestone is DB13857. It is recognized for its role as a progestin, which mimics the action of natural progesterone in the body, influencing various physiological processes related to reproduction and menstrual cycles .
The synthesis of Demegestone involves complex organic chemistry techniques typical of steroidal compounds. While specific synthesis routes are not detailed in the available literature, progestins are generally synthesized through multi-step processes that may include:
The synthesis must ensure high purity and yield, given the compound's application in therapeutic contexts.
Demegestone has a chemical formula of C21H28O2, with an average molecular weight of approximately 312.45 g/mol. The compound features a steroid backbone common to progestins, characterized by four fused rings.
These structural features contribute to its binding affinity for progesterone receptors and its biological activity .
Demegestone undergoes various chemical reactions typical of steroid compounds, including:
Demegestone acts primarily by binding to progesterone receptors in target tissues such as the uterus and breast. This action mimics natural progesterone's effects, leading to:
The agonistic activity at progesterone receptors is crucial for its therapeutic effects in managing luteal phase defects .
Demegestone exhibits several notable physical and chemical properties:
These properties are critical for understanding how Demegestone behaves in biological systems and its potential routes of administration .
While Demegestone is no longer marketed for clinical use, its classification as a progestin positions it within several scientific applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3